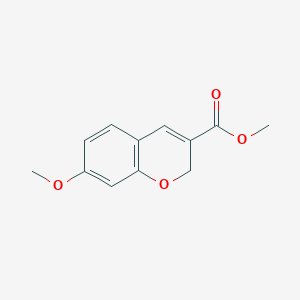

methyl 7-methoxy-2H-chromene-3-carboxylate

Description

Properties

IUPAC Name |

methyl 7-methoxy-2H-chromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-14-10-4-3-8-5-9(12(13)15-2)7-16-11(8)6-10/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQIVJFUNDNIKPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(CO2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90680037 | |

| Record name | Methyl 7-methoxy-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86236-08-0 | |

| Record name | Methyl 7-methoxy-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Pharmaceutical Development

Lead Structure for Drug Development

Methyl 7-methoxy-2H-chromene-3-carboxylate has been identified as a promising lead structure in the development of new anti-inflammatory and analgesic drugs. Its structural features facilitate interactions with biological targets, making it valuable in pharmaceutical research .

Case Study: Anticancer Activity

Research has shown that derivatives of chromene compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have been tested against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) cell lines, demonstrating significant growth inhibition .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 5.0 |

| This compound | HCT-116 | 4.5 |

| This compound | HepG-2 | 6.0 |

Natural Product Synthesis

Intermediate in Synthesis

This compound serves as an important intermediate in synthesizing various natural products, which are crucial for developing herbal medicines and dietary supplements. Its role in the synthesis of coumarin derivatives has been particularly noted .

Example of Synthesis

A library of coumarins was prepared using this compound as a precursor, leading to compounds with enhanced biological activities against pathogens such as Trypanosoma cruzi, the causative agent of Chagas disease .

Antioxidant Research

Oxidative Stress Studies

this compound is recognized for its antioxidant properties, making it a focal point in studies aimed at developing products that combat oxidative stress. This is particularly relevant in the food and cosmetic industries where oxidative stability is crucial .

Research Findings

Studies indicate that this compound can effectively scavenge free radicals, thereby protecting cells from oxidative damage. Its efficacy was compared to well-known antioxidants, showing promising results in reducing oxidative stress markers in vitro .

Biochemical Studies

Cellular Process Exploration

Researchers utilize this compound to explore its effects on cellular processes, aiding in understanding metabolic pathways and disease mechanisms. Its influence on enzyme activity has been documented, particularly regarding dipeptidyl peptidase inhibitors .

Material Science

Novel Materials Development

The unique chemical structure of this compound allows for applications in creating novel materials such as polymers and coatings. These materials exhibit enhanced durability and functionality due to the incorporation of chromene moieties into their structure .

Application Example: Coatings

Research indicates that incorporating this compound into polymer matrices can improve mechanical properties and resistance to environmental degradation, making it suitable for various industrial applications .

Mechanism of Action

The mechanism by which methyl 7-methoxy-2H-chromene-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals, while its anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Methoxy (electron-donating) and hydroxy (hydrogen-bonding) groups significantly influence solubility and reactivity. For example, the hydroxy derivative (CAS 86788-49-0) is more polar but less stable under acidic conditions than its methoxy analog .

- Conformational Flexibility : Dihedral angles between the chromene core and substituents vary widely. The 4-methoxyphenyl ester exhibits a 48.04° dihedral angle, reducing π-π stacking compared to alkyl esters (e.g., 21.11° in 4-(octyloxy)phenyl derivatives) .

Spectroscopic Comparison

| Compound | ¹H NMR (δ, ppm) Key Signals | ¹³C NMR (δ, ppm) Key Signals |

|---|---|---|

| This compound | 3.89 (s, 3H, OCH₃), 6.85 (d, J=8.9 Hz, H-6), 8.55 (s, H-4) | 163.8 (COOCH₃), 161.2 (C7-OCH₃), 116.5 (C4) |

| 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylate | 1.24 (t, J=7.1 Hz, 6H, CH₂CH₃), 3.45 (q, 4H, NCH₂) | 157.8 (C2=O), 151.6 (C3-COO), 109.9 (C7-N) |

| Ethyl 7-Hydroxy-2-oxo-2H-chromene-3-carboxylate | 10.2 (s, 1H, OH), 4.32 (q, 2H, OCH₂CH₃) | 189.5 (C2=O), 165.4 (COO), 158.1 (C7-OH) |

Biological Activity

Methyl 7-methoxy-2H-chromene-3-carboxylate, a derivative of the chromene family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its chromene backbone, which consists of a benzopyran structure with a methoxy group at the 7-position and a carboxylate group at the 3-position. This unique structure is crucial for its biological activity, influencing its interactions with various biological targets.

Antioxidant Properties

One of the notable activities of this compound is its antioxidant capability . Research indicates that compounds in the chromene class can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders .

Antimicrobial Activity

Studies have demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives of this compound have shown potent activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values indicating effective inhibition at low concentrations .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 2d | 8 | Enterococcus faecalis |

| 2d | 8 | Staphylococcus aureus |

Cytotoxic Activity

The cytotoxic potential of this compound has been evaluated against various cancer cell lines. It exhibits selective cytotoxicity, particularly against breast cancer (MCF-7) and colon cancer cell lines, suggesting its potential as an anticancer agent . The mechanisms involve apoptosis induction and disruption of cellular processes critical for tumor growth.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the efficacy of this compound. Modifications at specific positions on the chromene ring can enhance biological activity. For example:

- Methoxy Group at Position 7 : Enhances antioxidant and antimicrobial properties.

- Carboxylate Group at Position 3 : Essential for interaction with biological targets.

Case Studies

- Antiviral Activity : A study highlighted that certain chromene derivatives exhibited significant antiviral activity against HIV by inhibiting viral replication pathways . The EC50 values for these compounds were notably lower than those of standard antiviral drugs.

- Anti-inflammatory Effects : Research has also indicated that this compound can modulate inflammatory pathways, reducing cytokine production in vitro, which may have implications for treating inflammatory diseases .

Preparation Methods

Condensation Reaction to Form Chromene Core

The primary synthetic route to methyl 7-methoxy-2H-chromene-3-carboxylate involves the condensation of an appropriate aldehyde with a 2-hydroxyacetophenone derivative. This reaction forms the chromene ring system, which is the core structure of the compound.

-

- Base-catalyzed condensation, often using mild bases such as sodium hydroxide or potassium carbonate.

- Solvents such as ethanol, methanol, or acetone may be employed.

- Reaction temperature is typically controlled to facilitate ring closure and avoid side reactions.

-

- The aldehyde reacts with the 2-hydroxyacetophenone to form a benzopyran intermediate.

- Intramolecular cyclization occurs, generating the chromene scaffold.

Esterification to Introduce the Methyl Carboxylate Group

Following the formation of the chromene ring, esterification is carried out to introduce the methyl ester group at the 3-position.

-

- Treatment of the corresponding chromene-3-carboxylic acid with methanol under acidic or basic catalysis.

- Common catalysts include sulfuric acid or acidic ion-exchange resins.

- Reaction conditions are optimized to maximize yield and purity.

-

- Direct methylation of the chromene carboxylate precursor using methylating agents such as dimethyl sulfate in the presence of a base (e.g., potassium carbonate) in dry acetone under reflux.

Purification Techniques

- After synthesis, the crude product is typically purified by:

- Flash chromatography using silica gel as stationary phase.

- Recrystallization from appropriate solvents.

- Extraction techniques to remove impurities.

Representative Synthesis Procedure

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation of aldehyde with 2-hydroxyacetophenone | Aldehyde + 2-hydroxyacetophenone, base catalyst (K₂CO₃ or NaOH), solvent (ethanol), reflux | Formation of chromene intermediate |

| 2 | Esterification | Chromene-3-carboxylic acid + methanol, acid catalyst (H₂SO₄), reflux | Methyl ester formation at C3 |

| 3 | Methylation (alternative) | Chromene carboxylate + dimethyl sulfate, K₂CO₃, dry acetone, reflux | Methyl ester introduction |

| 4 | Purification | Flash chromatography, recrystallization | Pure this compound |

Detailed Research Findings on Preparation

Dimethyl Sulfate Methylation Method:

- A study reported the methylation of coumarin derivatives using potassium carbonate and dimethyl sulfate in dry acetone under reflux to yield methyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate, a closely related compound.

- This method provides a high yield and allows for selective methylation of the carboxylate group.

Condensation and Esterification Approach:

- The condensation of aldehydes with 2-hydroxyacetophenones followed by esterification is a classical and well-documented route for chromene derivatives synthesis.

- This approach is versatile, allowing for substitution pattern modifications on the aromatic ring.

- The base-catalyzed condensation is generally straightforward and efficient, yielding the chromene core in good yields.

- Subsequent esterification with methanol under acidic conditions is a reliable method to obtain the methyl ester.

Comparative Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Condensation + Esterification | Aldehyde + 2-hydroxyacetophenone + methanol | Base catalyst (K₂CO₃/NaOH), acid catalyst (H₂SO₄), reflux | Straightforward, versatile, scalable | Multi-step, requires purification |

| Methylation with Dimethyl Sulfate | Coumarin derivative | K₂CO₃, Me₂SO₄, dry acetone, reflux | Selective methylation, high yield | Use of toxic methylating agent |

Notes on Reaction Optimization and Scale-Up

- Catalyst Choice: Potassium carbonate is preferred for methylation due to its mild basicity and good solubility in organic solvents.

- Solvent Selection: Dry acetone is commonly used for methylation reactions to avoid hydrolysis of methylating agents.

- Temperature Control: Reflux conditions (typically around 56 °C for acetone) ensure reaction completeness without decomposition.

- Purification: Flash chromatography is effective for removing unreacted starting materials and side products, essential for research-grade purity.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing methyl 7-methoxy-2H-chromene-3-carboxylate, and how are they applied?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the coumarin backbone and substituents. For example, -NMR can identify the methoxy group (δ ~3.8 ppm) and aromatic protons in the chromene ring (δ 6.5–8.0 ppm). Infrared (IR) spectroscopy detects carbonyl stretches (C=O at ~1700 cm) and ester functionalities. Mass spectrometry (MS) confirms the molecular ion peak at m/z 293.26 (CHNO) . High-performance liquid chromatography (HPLC) with UV detection (λ ~320 nm, typical for coumarins) ensures purity .

Q. What synthetic routes are commonly employed to prepare this compound?

- Answer : A two-step approach is typical:

Coumarin core formation : Condensation of 7-methoxy-salicylaldehyde with diethyl malonate via the Pechmann reaction under acidic conditions.

Esterification : Reaction of the intermediate 7-methoxy-2H-chromene-3-carboxylic acid with methanol using carbodiimide coupling agents (e.g., DCC/DMAP) to form the methyl ester .

- Note : Active esters (e.g., succinimidyl esters) may be used to improve coupling efficiency .

Advanced Research Questions

Q. How can hydrogen bonding patterns in crystalline this compound be systematically analyzed?

- Answer : X-ray crystallography combined with graph set analysis (G. Etter’s formalism) is used to categorize hydrogen bonds into motifs like chains (C), rings (R), or self-assembled dimers. For example, the carbonyl oxygen may act as an acceptor, while methoxy or hydroxyl groups serve as donors. SHELX software refines the crystal structure, and Mercury or PLATON visualizes hydrogen-bonding networks .

Q. How do structural modifications (e.g., substituent position) affect the photophysical properties of this compound?

- Answer : Substituents at the 7-position (methoxy) enhance fluorescence quantum yield by reducing non-radiative decay. Computational methods (DFT/TD-DFT) model excited-state behavior, while experimental validation uses UV-Vis and fluorescence spectroscopy. For analogs, substituent bulkiness (e.g., trifluoromethyl groups) may sterically hinder aggregation, altering emission profiles .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Answer :

- Standardized assays : Use consistent cell lines (e.g., HEK-293 for cytotoxicity) and control compounds.

- Structural validation : Confirm derivative purity via -NMR and HPLC before testing.

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects.

Methodological Challenges

Q. How can SHELX software improve the refinement of this compound crystal structures?

- Answer : SHELXL refines anisotropic displacement parameters (ADPs) for non-hydrogen atoms, while hydrogen atoms are placed geometrically. For twinned crystals, the TWIN command resolves overlapping reflections. High-resolution data (<1.0 Å) enables refinement of disorder models for flexible groups (e.g., methoxy rotamers) .

Q. What computational tools predict the solubility and stability of this compound in biological media?

- Answer :

- Solubility : Use COSMO-RS to simulate solvation free energy in water or DMSO.

- Stability : Molecular dynamics (MD) simulations assess hydrolysis susceptibility of the ester group at physiological pH (7.4).

- Experimental validation : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.